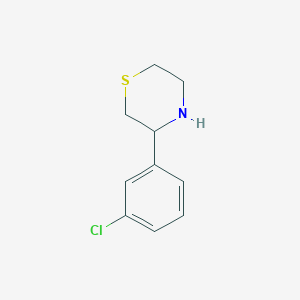

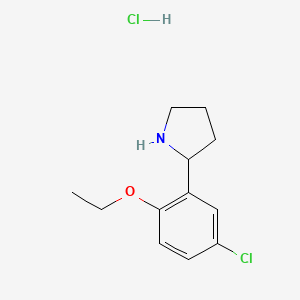

3-(3-Chlorophenyl)thiomorpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

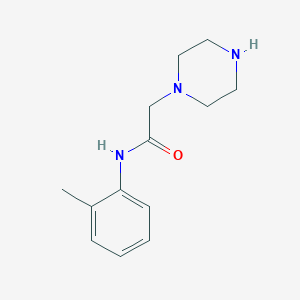

3-(3-Chlorophenyl)thiomorpholine is a chemical compound with the molecular formula C10H12ClNS . It is used for research and development purposes .

Synthesis Analysis

A procedure for the continuous flow generation of thiomorpholine, a similar compound, in a two-step telescoped format was developed . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials .Molecular Structure Analysis

The molecular structure of 3-(3-Chlorophenyl)thiomorpholine consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . The average mass is 213.727 Da and the monoisotopic mass is 213.037903 Da .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3-(3-Chlorophenyl)thiomorpholine .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Chlorophenyl)thiomorpholine are not well-documented in the literature .科学研究应用

Antimicrobial Activity

Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives for antimicrobial applications. Their work involved creating 4-thiomorpholin-4ylbenzohydrazide derivatives through nucleophilic substitution reactions, aiming to increase their bioactivity and minimize resistance in microbes. The synthesized compounds showed promising antimicrobial properties (Kardile & Kalyane, 2010).

Medicinal Chemistry

Walker and Rogier (2013) developed novel bicyclic thiomorpholine building blocks for medicinal chemistry, recognizing thiomorpholine's importance in this field. Their work involved synthesizing analogues like 3-Thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, highlighting thiomorpholine's role in creating bioactive molecules (Walker & Rogier, 2013).

Organometallic Chemistry

A study by Hanif et al. (1999) explored the ring-opening reactions of thiomorpholine with ruthenium carbonyl. This research contributes to the understanding of thiomorpholine's reactivity in organometallic chemistry, particularly in the formation of metal-ligand complexes (Hanif et al., 1999).

Synthesis of Chromium(III) Halides Complexes

Preti and Tosi (1974) investigated the reactions of thiomorpholin derivatives with chromium(III) halides. Their study focused on characterizing the resulting complexes, contributing to the understanding of metal-ligand interactions involving thiomorpholine structures (Preti & Tosi, 1974).

Biomedical Applications of Rhenium(I) Tricarbonyl Complexes

Murphy et al. (2020) synthesized rhenium(I) tricarbonyl complexes with thiomorpholine as a ligand, exploring their potential in biomedical applications such as imaging and cancer treatment. This research highlights thiomorpholine's utility in designing compounds for biological use (Murphy et al., 2020).

Solid Phase Synthesis of Thiomorpholin-3-ones

Nefzi, Giulianotti, and Houghten (1998) described the solid-phase synthesis of thiomorpholin-3-ones, showcasing an efficient method for creating thiomorpholine derivatives. This synthesis approach is valuable for pharmaceutical research and development (Nefzi et al., 1998).

Metal-Carbonyl Thiomorpholin-3-Thione Derivatives

Research by DeFilippo et al. (1974) involved synthesizing metal-carbonyl derivatives of thiomorpholin-3-thione. They studied the bonding and structure of these complexes, contributing to the broader understanding of thiomorpholine chemistry (DeFilippo et al., 1974).

Ring Expansion to Thiomorpholines

Khodadadi et al. (2021) reported an efficient process for synthesizing novel 3-thiomorpholines. Their research highlights the versatility of thiomorpholine in synthesizing heterocyclic compounds (Khodadadi et al., 2021).

安全和危害

未来方向

属性

IUPAC Name |

3-(3-chlorophenyl)thiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWOSKABRMUGCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590134 |

Source

|

| Record name | 3-(3-Chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)thiomorpholine | |

CAS RN |

864685-25-6 |

Source

|

| Record name | 3-(3-Chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

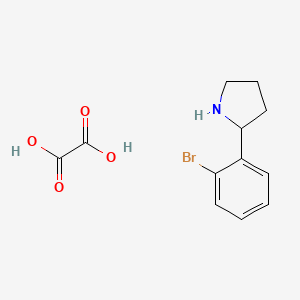

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)

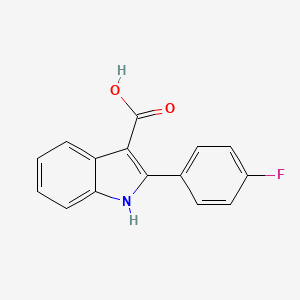

![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)

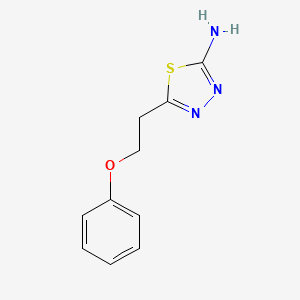

![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)

![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)